

## Application Notes: Celastrol Dosing in Animal Models

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### Compound Focus: Celastrol

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**Celastrol**, a bioactive triterpenoid from *Tripterygium wilfordii*, shows potent anti-inflammatory, anti-obesity, and neuroprotective effects in preclinical studies. However, its effects are **highly dose-dependent**, with a narrow therapeutic window. Low doses often show efficacy, while high doses can cause significant toxicity, particularly to immune organs [1]. The table below summarizes dosing regimens from recent studies for various disease models.

**Table 1: Celastrol Dosing in Animal Models for Various Conditions**

Disease Model	Species/Sex	Administration Route	Dosage Regimen	Key Efficacy Findings	Key Toxicity Findings	Primary Signaling Pathways Implicated	Citation
Immunotoxicity	C57BL/6J Mice	Not Specified	10 mg/kg	N/A (Toxic dose)	Histopathological damage in thymus/spleen; lymphocyte depletion	PI3K-Akt pathway activation	[1]
Ovarian Aging	C57BL/6J Mice (Female)	Intraperitoneal (i.p.)	0.5, 1, 3, 6 mg/kg every other day for 3 weeks	3 mg/kg promoted follicle development, enhanced oocyte maturation	Not reported at effective doses	IRS1/PI3K/AKT pathway	[2]
Abdominal Aortic Aneurysm (AAA)	<i>Ldlr</i> <sup>-/-</sup> Mice (Male & Female)	Oral (Diet)	10 mg/kg/day for 5 weeks	<b>Promoted AAA incidence</b> (ablated sexual dimorphism)	Increased aortic MMP9 activation, medial elastin degradation	Not Specified	[3]
Diet-Induced Obesity	C57BL/6 Mice (Male)	Intraperitoneal (i.p.)	100 µg/kg/day	Improved endothelial function,	Not reported at this dose	AMPK pathway activation	[4]

Disease Model	Species/Sex	Administration Route	Dosage Regimen	Key Efficacy Findings	Key Toxicity Findings	Primary Signaling Pathways Implicated	Citation
			for 8 weeks	reduced ER stress			
<b>Diabetic Cardiomyopathy</b>	SD Rats (Male)	Intraperitoneal (i.p.)	50 µg/kg/day for 4 weeks	Reduced p38 MAPK expression, anti-inflammatory effects	Not reported at this dose	MAPK pathway (p38) modulation	[5]
<b>Myocardial Infarction</b>	Mice	Oral Gavage	4 mg/kg, single dose pre-injury, then daily	Improved left ventricular function, reduced infarct size	Not reported at this dose	Heat Shock Response (HSR) activation	[6]

## Critical Considerations for Experimental Design

- **Dose-Dependent Dual Effects:** **Celastrol**'s action is profoundly dose-dependent. For instance, in immunotoxicity studies, **high-dose (10 mg/kg) activates the PI3K-Akt pathway**, causing damage, while **low-dose suppresses it**, offering protection [1]. The optimal dose must be empirically determined for each model.
- **Toxicity Profile:** High doses are associated with immunotoxicity (thymic and splenic damage [1]), hepatotoxicity, and nephrotoxicity. Inclusion of specific toxicological parameters (e.g., plasma ALT, urea, LDH) and histopathological examination of major organs is strongly recommended [7] [8].
- **Formulation and Administration:** **Celastrol** is often dissolved in DMSO and then diluted in a vehicle such as saline, Cremophor/ethanol/PBS mixtures, or directly mixed into a high-fat diet [6] [2] [3]. The intraperitoneal route is commonly used for its controllability [2].

## Detailed Experimental Protocols

### Protocol 1: Intraperitoneal Administration in a Mouse Model of Ovarian Aging [2]

This protocol details the treatment of female mice to study reproductive aging, a model that can be adapted for other chronic conditions.

- **Animal Model:** Female C57BL/6J mice (3-week-old for development; 12-month-old for aging studies).
- **Celastrol Preparation:**
  - Obtain **celastrol** (purity ≥98%, e.g., MedChemExpress HY-13067).
  - Prepare a stock solution in 100% DMSO (e.g., 5 mg/mL).
  - Dilute the stock solution in sterile saline or PBS immediately before injection to the final working concentration. The final DMSO concentration should typically be <1-2%.
- **Dosing Regimen:**

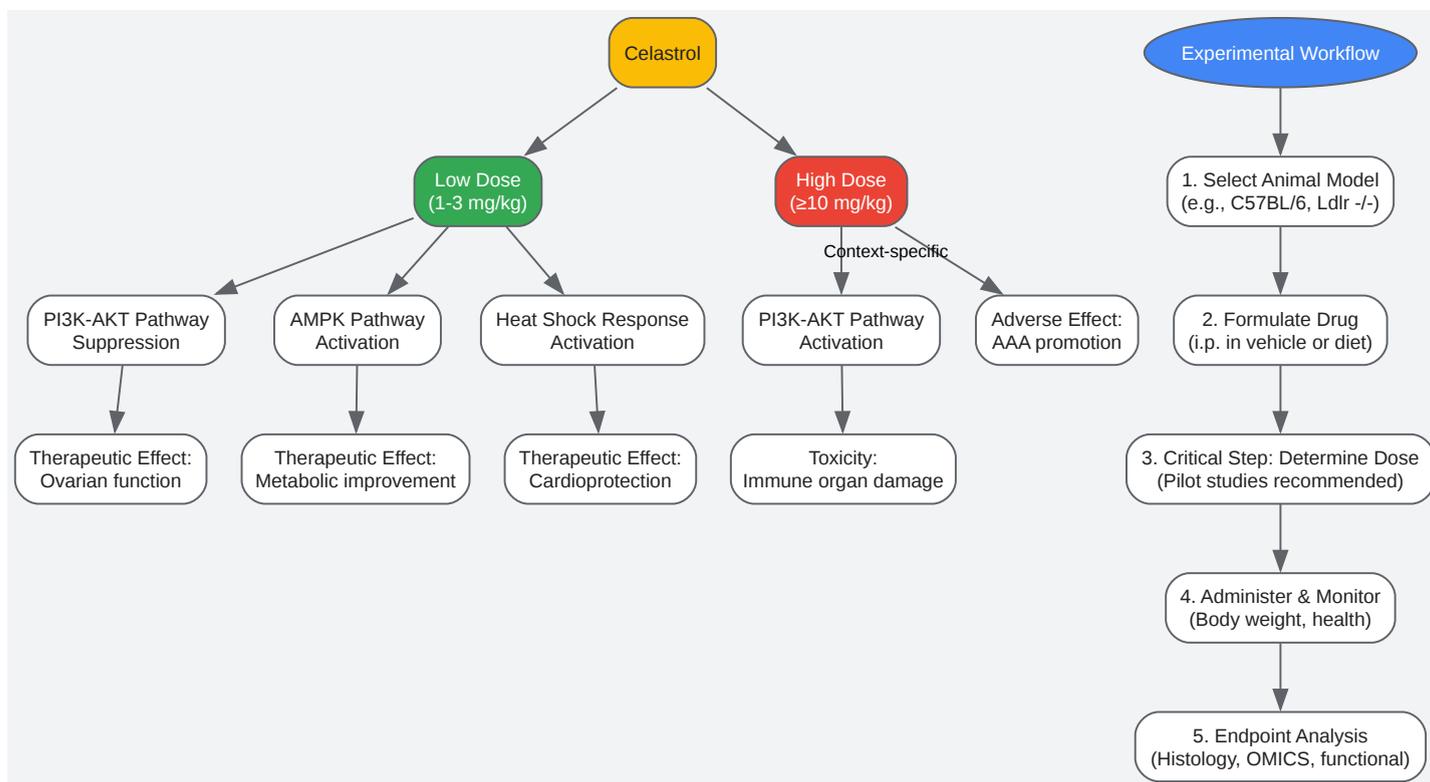
- Randomly assign mice to control and treatment groups (n=6-8 recommended).
- Administer **celastrol** (e.g., 3 mg/kg) or an equivalent volume of vehicle control via intraperitoneal injection.
- Inject every other day for three consecutive weeks.
- Monitor body weight and general health daily.
- **Endpoint Analyses:**
  - **Ovarian Histology:** Collect ovaries, fix in formalin, paraffin-embed, section, and stain with H&E for follicle counting and morphological analysis.
  - **Transcriptomic Analysis:** Isolate RNA from ovarian tissue for RNA-Sequencing to identify differentially expressed genes and pathways (e.g., steroid biosynthesis, insulin signaling).
  - **Molecular Validation:** Perform qPCR or Western Blot on key targets like IRS1, p-AKT, etc.

## Protocol 2: Dietary Supplementation in a Mouse Model of Abdominal Aortic Aneurysm (AAA) [3]

This protocol is for long-term, oral administration of **celastrol** in conjunction with a disease-inducing stimulus.

- **Animal Model:** Age-matched male and female *Ldlr*<sup>-/-</sup> mice fed a high-fat diet.
- **Celastrol Diet Preparation:**
  - Mix **celastrol** into a saturated fat-enriched diet (e.g., TD.170793, Envigo) at a concentration of 80 mg **celastrol** per kg of diet (80 ppm).
  - Based on an average consumption of 2-3 g of diet per day by a 25-30 g mouse, this provides a dose of approximately 10 mg/kg/day.
- **Study Timeline:**
  - Feed mice the **celastrol**-supplemented or control diet for one week.
  - Implant osmotic minipumps (e.g., Alzet model 1004) subcutaneously to infuse Angiotensin II (500 or 1000 ng/kg/min) or saline for 28 days.
  - Continue the respective diets throughout the infusion period (total diet duration: 5 weeks).
- **Endpoint Analyses:**
  - **Ultrasound Imaging:** Measure the luminal dilation of the suprarenal aorta at days 0, 14, and 28 post-pump implantation using a high-frequency ultrasound system (e.g., Vevo 2100).
  - **Morphometric Analysis:** At sacrifice, perfuse with saline, harvest aortas, and measure the maximum external width of the suprarenal aorta.
  - **Histology and Zymography:** Embed aortic tissue for elastin staining (Verhoeff's Van Gieson) to quantify elastin breaks and perform gelatin zymography on aortic protein extracts to assess MMP9 activity.

The following diagram summarizes the dose-dependent mechanistic findings and experimental workflows from the reviewed literature.



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> **Diagram Title:** Celastrol's Dose-Dependent Effects and Experimental Workflow

## Key Takeaways for Researchers

- **Start Low, Go Slow:** Initiate studies with lower doses (e.g., 1-3 mg/kg for IP, 100 µg/kg for chronic studies) to minimize toxicity risk. The **dose-dependent duality** of pathways like PI3K-Akt necessitates careful dose selection [1].
- **Context is Crucial:** Efficacy and toxicity are model-dependent. A dose therapeutic in one model (e.g., 3 mg/kg for ovarian aging [2]) may be toxic in another (e.g., 10 mg/kg promoting AAA [3]).
- **Rigorous Toxicity Assessment:** Given the narrow therapeutic window, comprehensive toxicity evaluation, including hematology, clinical chemistry, and histopathology of immune organs, liver, and kidneys, is essential for interpreting results [1] [7].

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